Product packaging for O-(2-Chlorophenyl)-L-serine(Cat. No.:)

O-(2-Chlorophenyl)-L-serine

Cat. No.: B8178193
M. Wt: 215.63 g/mol
InChI Key: UFUQAIBNROSFES-ZETCQYMHSA-N
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Description

Contextualization of L-Serine Derivatives in Organic and Bioorganic Chemistry

L-serine, a proteinogenic amino acid, serves as a versatile precursor for a vast array of derivatives with significant roles in organic and bioorganic chemistry. nih.gov Its hydroxyl group provides a reactive handle for various chemical modifications, leading to the synthesis of compounds with diverse applications. For instance, phosphorylated derivatives of L-serine, such as O-phospho-L-serine, are vital in cellular signaling pathways and have been synthesized for pharmacological and bioactivity studies. sioc-journal.cn The modification of L-serine extends to the creation of other non-natural amino acids, such as selenocysteine (B57510) and selenocystine (B224153) derivatives, which are important for the synthesis of selenium-containing peptides and proteins. thieme-connect.com Furthermore, L-serine derivatives are employed as key intermediates in the synthesis of complex molecules, including nonracemic hydroxyglutamic acids and other specialized amino acid building blocks. beilstein-journals.org These examples underscore the foundational importance of L-serine as a scaffold for generating chemical diversity and functional complexity in both chemical and biological contexts.

Significance of O-Arylation in Amino Acid and Peptide Chemistry

The introduction of an aryl group to the oxygen atom of an amino acid, a process known as O-arylation, is a significant strategy in amino acid and peptide chemistry for several reasons. This modification creates an aryl-ether linkage, which can profoundly influence the conformational properties of peptides and proteins. nih.gov The rigid nature of the aryl group can impose structural constraints, which is a valuable tool in the design of peptides with specific three-dimensional structures and, consequently, tailored biological activities. nih.gov

O-arylation is also a key method for creating non-proteinogenic amino acids that can be incorporated into peptide chains to enhance their properties. For example, arylated amino acids can increase a peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability. researchgate.net Moreover, the aryl group can participate in crucial intermolecular interactions, such as pi-stacking, which can be critical for molecular recognition and binding to biological targets. nih.gov The synthesis of O-arylated amino acids has been achieved through various methods, including nucleophilic aromatic substitution and copper-mediated coupling reactions, expanding the toolkit available to peptide chemists. acs.org

Research Trajectories and Potential Applications of Aryl-Ether Linkages in Amino Acids

The incorporation of aryl-ether linkages into amino acids and peptides is a burgeoning area of research with significant potential for diverse applications. A primary trajectory involves the use of these modified amino acids in drug discovery to create peptides with enhanced therapeutic properties. Nature itself provides inspiration, with natural products like vancomycin (B549263) featuring aryl-ether crosslinks that contribute to their potent biological activity. rsc.org Researchers are exploring synthetic strategies to mimic and expand upon these natural scaffolds to develop novel antibiotics and other therapeutic agents. rsc.org

Another key research direction is the development of new synthetic methodologies to facilitate the creation of aryl-ether bonds in peptides. rsc.org This includes the refinement of metal-catalyzed cross-coupling reactions to allow for the efficient and selective formation of these linkages under mild conditions compatible with sensitive peptide structures. rsc.orgacs.org Such advancements enable the construction of complex peptide macrocycles and libraries of diverse peptide structures for high-throughput screening. rsc.org

The unique structural and electronic properties of aryl-ether containing amino acids also make them valuable tools in chemical biology. They can be used as probes to study protein structure and function, and to investigate the role of specific interactions in biological processes. nih.gov Furthermore, the development of amino acids with enol aryl-ether moieties presents new possibilities for creating non-proteogenic amino acids with unique reactivity and potential for further functionalization. researchgate.net

Overview of Research Challenges and Opportunities Pertaining to O-(2-Chlorophenyl)-L-serine

The study and application of this compound present both distinct challenges and promising opportunities for researchers.

Challenges:

A primary challenge lies in the synthesis of this compound and its incorporation into peptides. The formation of the aryl-ether bond often requires specific and sometimes harsh reaction conditions that may not be compatible with the sensitive functional groups present in peptides. rsc.org Achieving stereochemical control during synthesis to ensure the exclusive presence of the L-enantiomer is also a critical hurdle. Furthermore, the presence of the chlorine atom on the phenyl ring can influence the reactivity of the molecule, potentially leading to undesired side reactions during peptide synthesis or subsequent manipulations.

Opportunities:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO3 B8178193 O-(2-Chlorophenyl)-L-serine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2-chlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUQAIBNROSFES-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Organic Reactions and Chemical Transformations Involving O 2 Chlorophenyl L Serine

Reactivity of the O-Arylated Ether Linkage

The ether linkage in O-(2-Chlorophenyl)-L-serine, connecting the serine side chain to a 2-chlorophenyl group, is a key feature influencing its chemical behavior. Aryl ethers are generally stable, but the presence of the electron-withdrawing chloro substituent on the aromatic ring can impact the reactivity of this bond.

Cleavage of the O-aryl ether bond in serine derivatives can be achieved under various conditions, often employing catalytic methods. While specific studies on this compound are not extensively documented, analogies can be drawn from research on similar O-aryl amino acids and lignin (B12514952) model compounds, which also feature aryl ether linkages. For instance, catalytic hydrogenolysis using transition metal catalysts like palladium or ruthenium is a common strategy for cleaving aryl ether bonds. The reaction conditions, such as hydrogen pressure, temperature, and the choice of catalyst and solvent, would be critical in achieving selective cleavage without affecting other functional groups in the molecule.

The electron-withdrawing nature of the chlorine atom at the ortho position of the phenyl ring is expected to influence the electronic properties of the ether linkage. This substitution can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions under specific conditions, potentially leading to the displacement of the serine moiety by a strong nucleophile. However, the viability of such a reaction would depend on the activation of the aromatic ring and the reaction conditions. Studies on related halogenated aromatic compounds suggest that halogens can enhance the reactivity of the phenyl ring towards certain reagents. frontiersin.orgresearchgate.net

Transformations of the Serine Backbone in this compound

The serine backbone of this compound provides reactive sites at the alpha-amino and carboxyl groups, as well as the potential for reactions involving the β-carbon.

The alpha-amino and carboxyl groups of this compound exhibit the characteristic reactivity of amino acids. These groups can be readily protected and deprotected, a fundamental requirement for its use in peptide synthesis and other synthetic applications.

Table 1: Common Protecting Groups for Amino and Carboxyl Functions

Functional GroupProtecting GroupAbbreviation
α-Amino Grouptert-ButoxycarbonylBoc
9-FluorenylmethoxycarbonylFmoc
BenzyloxycarbonylCbz
α-Carboxyl GroupMethyl ester-OMe
Ethyl ester-OEt
Benzyl ester-OBn

The amino group can undergo acylation, alkylation, and arylation reactions, allowing for the introduction of various substituents. Similarly, the carboxyl group can be converted into esters, amides, and other carboxylic acid derivatives. These transformations are standard procedures in organic synthesis and allow for the modification of the amino acid's properties and its incorporation into larger molecules. nih.gov The presence of the bulky and electron-withdrawing O-(2-chlorophenyl) group might sterically hinder or electronically influence these reactions to some extent, potentially requiring optimization of reaction conditions.

The O-aryloxy group in this compound can act as a leaving group in β-elimination reactions, leading to the formation of dehydroalanine (B155165) (Dha). This reaction is typically promoted by a base, which abstracts the α-proton, followed by the elimination of the 2-chlorophenoxide.

The rate of this elimination is influenced by the stability of the leaving group. The electron-withdrawing chloro group on the phenyl ring can stabilize the resulting phenoxide anion, making it a better leaving group compared to an unsubstituted phenoxide. This suggests that this compound may undergo β-elimination more readily than O-phenyl-L-serine under basic conditions. nih.gov

The resulting dehydroalanine is a valuable synthetic intermediate. Its electrophilic double bond can react with various nucleophiles in Michael addition reactions to generate a wide range of non-proteinogenic amino acids. nih.gov This two-step sequence of β-elimination followed by Michael addition provides a powerful tool for the diversification of the serine side chain.

Derivatization for Further Synthetic Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules, including novel amino acid analogues and peptidomimetic structures.

The chemical handles present in this compound allow for its conversion into a variety of unnatural amino acids. rsc.org As discussed, the β-elimination/Michael addition sequence is a prime strategy for introducing new side chains.

Furthermore, the aromatic ring itself can be a site for further functionalization, provided that the reaction conditions are compatible with the amino acid moiety. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce new substituents onto the chlorophenyl ring, although this would require careful selection of catalysts and protecting group strategies to avoid undesired side reactions.

Table 2: Potential Novel Amino Acids Derived from this compound

Starting MaterialReaction SequenceProduct
This compound1. Base-induced β-eliminationDehydroalanine
Dehydroalanine2. Michael addition with a thiol (R-SH)S-alkyl/aryl-cysteine analogue
Dehydroalanine2. Michael addition with an amine (R₂NH)β-Amino-alanine derivative
Dehydroalanine2. Michael addition with a carbon nucleophileNovel amino acid with a new C-C bond

The unique structural features of this compound make it an attractive building block for the synthesis of peptidomimetics. The incorporation of this unnatural amino acid into a peptide sequence can introduce conformational constraints and new points of interaction, which can be beneficial for modulating the biological activity and metabolic stability of the peptide.

The bulky O-(2-chlorophenyl) side chain can influence the local conformation of the peptide backbone, potentially inducing turns or other secondary structures. The chloro substituent offers a site for potential interactions, such as halogen bonding, with biological targets. frontiersin.org Furthermore, the aryl ether linkage provides a degree of flexibility that differs from that of natural amino acid side chains.

The synthesis of peptides containing this compound would typically follow standard solid-phase or solution-phase peptide synthesis protocols. peptide.com The amino and carboxyl groups would be protected, and the protected amino acid would be coupled to a growing peptide chain using standard coupling reagents. The stability of the O-aryl ether linkage to the conditions of peptide synthesis and cleavage from the solid support would need to be considered and potentially optimized.

Biochemical and Metabolic Investigations of Serine and O Substituted Serine Analogues

L-Serine Metabolism as a Foundation for Derivative Studies

L-serine, a non-essential amino acid, holds a central position in cellular metabolism. Its biosynthesis, catabolism, and role as a precursor for a multitude of vital biomolecules establish the foundational context for studying its derivatives, such as O-(2-Chlorophenyl)-L-serine.

Phosphorylated Pathway of L-Serine Biosynthesis (PHGDH, PSAT, PSPH)

The primary route for de novo L-serine synthesis in humans is the phosphorylated pathway, a three-step enzymatic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-serine production. nih.govnih.govnutraaeon.com This pathway is particularly crucial in the central nervous system, where L-serine availability is critical for neurological function. nih.govnih.gov

The enzymes involved in this pathway are:

3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). ijbs.comnih.govresearchgate.netfrontiersin.org The activity of PHGDH is subject to feedback inhibition by L-serine, which helps to regulate the intracellular concentration of this amino acid. nutraaeon.comfrontiersin.org

Phosphoserine Aminotransferase (PSAT): This enzyme facilitates the reversible transamination of 3-PHP to O-phospho-L-serine (OPS), utilizing glutamate (B1630785) as the amino group donor. nih.govproteopedia.orgebi.ac.uk This reaction is a critical link between glucose and amino acid metabolism. nih.gov

Phosphoserine Phosphatase (PSPH): The final and irreversible step in the pathway is the dephosphorylation of O-phospho-L-serine to L-serine, catalyzed by PSPH. uniprot.orgwikipedia.orgnih.gov This step commits the carbon skeleton to L-serine formation. uniprot.org

Table 1: Key Enzymes in the Phosphorylated Pathway of L-Serine Biosynthesis

EnzymeAbbreviationFunction
3-Phosphoglycerate DehydrogenasePHGDHCatalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. ijbs.comnih.govresearchgate.netfrontiersin.org
Phosphoserine AminotransferasePSATCatalyzes the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine. nih.govproteopedia.orgebi.ac.uk
Phosphoserine PhosphatasePSPHCatalyzes the dephosphorylation of O-phospho-L-serine to L-serine. uniprot.orgwikipedia.orgnih.gov

L-Serine Catabolism and Interconversion Pathways

L-serine is a glucogenic amino acid, meaning its carbon skeleton can be converted into pyruvate (B1213749) and subsequently used for glucose synthesis. nih.govyoutube.com One major catabolic pathway involves the direct conversion of L-serine to pyruvate and ammonia (B1221849) by the enzyme serine dehydratase. nih.gov Another pathway involves its conversion to hydroxypyruvate.

Furthermore, L-serine is readily and reversibly interconverted with glycine (B1666218). nutraaeon.com This reaction, catalyzed by serine hydroxymethyltransferase (SHMT), is a crucial component of one-carbon metabolism. nih.govnih.gov

Role of L-Serine as a Precursor for other Biomolecules

The metabolic significance of L-serine extends far beyond its role as a protein constituent. It serves as a precursor for a diverse array of essential biomolecules: nutraaeon.comnih.govrupress.org

Glycine and Cysteine: As mentioned, L-serine is the primary source for the synthesis of glycine. ucla.edunutraaeon.com It is also a precursor for cysteine through the transsulfuration pathway. nih.govtechnologynetworks.comwikipedia.org

Nucleotides: The one-carbon units derived from L-serine metabolism via the folate cycle are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. nih.govnih.govresearchgate.net

Phospholipids (B1166683) and Sphingolipids: L-serine is a key component in the synthesis of phosphatidylserine (B164497) and phosphatidylethanolamine, which are important constituents of cell membranes. nih.govresearchgate.netyoutube.com It is also a precursor for the synthesis of sphingolipids, which play critical roles in cell signaling and membrane structure. nih.govresearchgate.net

Neurotransmitters: L-serine is the direct precursor for the neuromodulator D-serine, which is synthesized by the enzyme serine racemase. nih.gov D-serine is a co-agonist of NMDA receptors and plays a vital role in synaptic plasticity and neurotransmission. nutraaeon.com L-serine also contributes to the synthesis of other neurotransmitters through its metabolic products. frontiersin.org8fengpharma.com

Enzymatic Interactions with O-Substituted Serine Derivatives

The structural similarity of O-substituted serine derivatives, such as this compound, to the natural substrate L-serine allows them to interact with various enzymes involved in serine metabolism. These interactions can lead to either substrate activity or inhibition, providing valuable tools for studying enzyme mechanisms and metabolic pathways.

Studies on Serine Racemase and O-Substituted Serine Substrates

Serine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine to D-serine. nih.gov The catalytic mechanism of serine racemase involves the abstraction of the α-proton of the serine substrate. O-substituted serine derivatives can act as substrates or inhibitors of this enzyme. The nature of the substituent on the oxygen atom can significantly influence the binding affinity and catalytic efficiency. For instance, the electronegativity and size of the substituent can affect the acidity of the α-proton and the stability of the enzymatic intermediates.

Investigation of Enzymes Involved in Serine Dehydration

Enzymes such as serine dehydratase catalyze the elimination of water from L-serine to form pyruvate. nih.gov This reaction also proceeds through a PLP-dependent mechanism. O-substituted serine derivatives can interact with these enzymes. The stability of the O-substituent can influence whether the derivative acts as a substrate, undergoing a similar elimination reaction, or as an inhibitor by forming a stable, non-reactive complex with the enzyme. For example, a more stable O-substituent might be a poorer leaving group compared to the hydroxyl group of L-serine, thus potentially inhibiting the dehydration reaction.

Table 2: Investigated Enzymatic Interactions with O-Substituted Serine Derivatives

EnzymeNatural SubstrateInteraction with O-Substituted DerivativesPotential Outcome
Serine RacemaseL-SerineCan act as substrates or inhibitors.Formation of D-enantiomer or inhibition of D-serine synthesis.
Serine DehydrataseL-SerineCan act as substrates or inhibitors.Formation of pyruvate analogue or inhibition of pyruvate synthesis.

After a comprehensive search for scientific literature focusing on the biochemical and metabolic investigations of the chemical compound “this compound,” it has been determined that there is no available research data specifically addressing its role in the requested areas.

Our extensive searches for information on the enzyme kinetics and mechanistic enzymology of serine-related enzymes in the presence of this compound did not yield any relevant studies. Similarly, investigations into its impact on cellular bioenergetics, anabolic metabolism, its role in one-carbon metabolism, and its influence on folate cycling have not been documented in the accessible scientific literature.

Therefore, we are unable to provide an article with the detailed research findings and data tables as requested in the outline, due to the absence of published research on this specific compound within the specified biochemical and metabolic contexts.

Theoretical and Computational Studies of O 2 Chlorophenyl L Serine

Quantum Chemical Calculations (DFT, QM/MM)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of O-(2-Chlorophenyl)-L-serine. These methods allow for the precise modeling of the molecule's properties.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization. This process identifies the most stable conformation of the molecule by finding the minimum energy state. Conformational analysis further explores the different spatial arrangements accessible to the molecule, which is crucial for understanding its interactions and reactivity.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O1.42O-C-C109.5C-O-C-C180
C-N1.47C-N-H120H-N-C-C-60
C-Cl1.74C-C-Cl120C-C-C-Cl0

Electronic Structure and Reactivity Descriptors (HOMO-LUMO, FMO, MEP)

The electronic properties of this compound are described by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and chemical hardness. Frontier Molecular Orbital (FMO) theory helps in predicting the sites of electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is used to identify regions prone to electrostatic interactions.

Table 2: Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap5.3

Vibrational Spectroscopy Simulations (FT-IR, Raman)

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are performed to understand the vibrational modes of this compound. These simulations help in the assignment of experimental spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structural dynamics.

Table 3: Simulated Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)Intensity
N-H Stretch3400High
C=O Stretch1750High
C-Cl Stretch750Medium

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It is used to investigate charge transfer phenomena and to quantify the delocalization of electron density, which is crucial for understanding the molecule's stability and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is utilized to analyze the electron density distribution in this compound. This analysis helps in characterizing the nature of chemical bonds and non-covalent interactions within the molecule, providing a rigorous definition of atomic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial computational techniques used to understand the behavior of molecules at an atomic level. These methods could provide significant insights into the structural and dynamic properties of this compound.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity and selectivity.

Hypothetically, such a study would involve:

Preparation of the Ligand: Building a 3D model of this compound and optimizing its geometry.

Selection of a Protein Target: Identifying a relevant protein receptor, for instance, an enzyme or a receptor in a biological pathway of interest.

Docking Simulation: Using specialized software to predict the binding pose of this compound within the active site of the target protein.

Analysis of Interactions: Examining the resulting docked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical data table summarizing such a study might look like this:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-8.5Tyr123, Ser245Hydrogen Bond
Phe345, Leu456Hydrophobic Interaction
Protein Y-7.2Asp78, Arg90Electrostatic Interaction

Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations could be used to study its conformational flexibility and the stability of its interactions with a protein target.

A typical MD simulation study would entail:

System Setup: Placing the ligand-protein complex from a docking study into a simulated biological environment (e.g., a water box with ions).

Simulation Run: Running the simulation for a specific period (nanoseconds to microseconds) to observe the atomic movements.

Trajectory Analysis: Analyzing the simulation trajectory to assess the stability of the binding pose, conformational changes in the protein and ligand, and the dynamics of their interaction.

Key parameters that would be analyzed include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular interactions over time.

Computational Mechanistic Investigations of Organic Reactions

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. Such studies can provide insights into reaction pathways, transition states, and the factors influencing reaction outcomes.

A computational investigation of a synthetic route to this compound would typically involve:

Mapping the Reaction Pathway: Identifying the reactants, intermediates, transition states, and products.

Calculating Energies: Using quantum mechanical methods to calculate the energies of each species along the reaction coordinate.

This information is invaluable for optimizing reaction conditions and improving synthetic efficiency.

Spectroscopic and Analytical Characterization Techniques in O 2 Chlorophenyl L Serine Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of O-(2-Chlorophenyl)-L-serine, enabling its separation from related compounds and its accurate quantification. The choice of method depends on the analytical goal, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of amino acids, including this compound. Due to the compound's lack of a strong chromophore, derivatization is typically required to enhance detection by UV-Vis or fluorescence detectors. This process involves reacting the amino acid with a labeling agent to form a derivative that is easily detectable. researchgate.netnih.govresearchgate.net

For chiral separations, which are crucial for distinguishing L- and D-enantiomers, HPLC methods often employ chiral stationary phases (CSPs) or chiral mobile phase additives. Pirkle-type columns and macrocyclic antibiotic-based columns (e.g., CHIROBIOTIC) have proven effective for resolving various N-blocked amino acid enantiomers. nih.govsigmaaldrich.com

Common derivatization agents used in amino acid analysis, applicable to this compound, are summarized below.

Table 1: Common Derivatization Reagents for HPLC Analysis of Amino Acids
Derivatization ReagentAbbreviationDetection MethodKey Advantage
4-N,N-dimethylaminoazobenzene-4'-sulfonyl chlorideDabsyl-ClUV-VisibleForms stable derivatives suitable for multisample runs. nih.gov
o-Phthalaldehyde (with a thiol)OPAFluorescence, ElectrochemicalRapid reaction with primary amines. researchgate.net
4-fluoro-7-nitro-2,1,3-benzoxadiazoleNBD-FFluorescenceHigh sensitivity for precolumn derivatization. researchgate.net
9-fluorenylmethyl chloroformateFMOC-ClFluorescenceReacts with both primary and secondary amines. researchgate.net

Gas Chromatography (GC) offers high resolution for the analysis of volatile compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. capes.gov.br This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.

Common derivatization approaches include conversion to N-trifluoroacetyl (TFA) amino acid esters or N-isobutoxycarbonyl derivatives. Chiral analysis by GC is well-established and uses capillary columns coated with chiral stationary phases, such as those based on valine derivatives (e.g., Chirasil-Val), which can resolve enantiomers of the derivatized amino acids. The choice of derivatization reagents and the GC column is critical for achieving optimal separation and sensitivity.

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample volume and offers rapid analysis times. nih.govmdpi.com For the chiral analysis of amino acids, chiral selectors are added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives (e.g., α-CD, β-CD, hydroxypropyl-β-CD) are the most commonly used chiral selectors in CE. nih.govuu.nlresearchgate.net They form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation.

The successful separation of this compound enantiomers by CE would depend on optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. uu.nl Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and confident identification of analytes. nih.govuu.nl

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable technique in the study of this compound, providing definitive information on its molecular weight, elemental composition, and structure.

Mass spectrometry provides the exact mass of a molecule, which is a fundamental characteristic for its identification. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the calculation of the elemental formula.

Tandem mass spectrometry (MS/MS), often coupled with a separation technique like LC or CE, is used for structural elucidation. nih.govuni-muenchen.de In this process, the protonated molecule (precursor ion) of this compound is isolated and subjected to fragmentation through methods like collision-induced dissociation (CID). uni-muenchen.denih.gov The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragmentation patterns allows researchers to confirm the connectivity of atoms, including the presence of the 2-chlorophenyl group and the serine backbone.

Table 2: Expected MS Fragmentation Data for this compound
Ion TypeTheoretical m/zPotential Fragment Structure/Loss
[M+H]⁺216.04Protonated molecule
Fragment 1170.03Loss of HCOOH (formic acid)
Fragment 2142.04Loss of HCOOH and CO (carbonyl)
Fragment 3127.01Protonated 2-chlorophenol
Note: Theoretical m/z values are for the most abundant isotopes and may vary slightly in experimental data. Fragmentation pathways are predictive.

While mass spectrometry is inherently "chiral-blind" as enantiomers have the same mass, several MS-based methods have been developed for chiral analysis. polyu.edu.hk These methods typically involve forming diastereomeric complexes between the analyte enantiomers and a chiral selector (or reference compound). These diastereomeric complexes can then be differentiated in the gas phase by mass spectrometry.

One common approach is the chiral recognition ratio method. polyu.edu.hk In this technique, a solution containing the amino acid, a chiral selector, and often a metal ion is analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The diastereomeric cluster ions that are formed will exhibit different dissociation efficiencies upon CID. nih.govrsc.org The ratio of the product ion intensity to the precursor ion intensity will differ for the L- and D-enantiomers, allowing for their differentiation. By creating a calibration curve with known enantiomeric mixtures, this method can be used to determine the enantiomeric excess (ee) of an unknown sample. ucdavis.edu

Another advanced method involves using deuterium-labeled chiral ligands complexed with a metal ion (e.g., Copper (II)). nih.gov When mixed with an amino acid sample, four different three-component complexes can form. The relative peak intensities of the complexes containing the labeled and unlabeled ligands can be directly correlated to the enantiomeric excess of the amino acid, enabling rapid and sensitive analysis without chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) and coupling patterns can be reliably predicted based on the well-established values for the L-serine backbone and substituted aromatic systems, such as 2-chloroanisole. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the amino acid moiety and the aromatic ring. The α-proton (Hα) of the serine backbone is expected to appear as a multiplet, coupled to the two diastereotopic β-protons (Hβ). These β-protons, being adjacent to the ether linkage, would also present as complex multiplets. The amine (-NH₂) and carboxylic acid (-COOH) protons are typically broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and pH. The four protons on the 2-chlorophenyl ring will exhibit characteristic splitting patterns in the aromatic region of the spectrum, influenced by their relative positions and coupling to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is expected to resonate at the lowest field (highest ppm value). The α-carbon (Cα) and β-carbon (Cβ) of the serine backbone will appear at characteristic shifts for amino acids, with the Cβ chemical shift being significantly influenced by the attached electronegative oxygen of the ether linkage. In the aromatic region, six distinct signals are expected for the 2-chlorophenyl group, with the carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the ether oxygen (C-O) showing characteristic shifts due to the electronic effects of these substituents. rsc.orgchemicalbook.com

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)~10-12br s~170-175
α-Carbon (Cα)--~55-60
α-Proton (Hα)~4.0-4.5dd-
β-Carbon (Cβ)--~68-72
β-Protons (Hβ)~4.2-4.8m-
Amine (NH₂)~7-9br s-
Aromatic C1-O--~154-156
Aromatic C2-Cl--~122-125
Aromatic C3~7.3-7.5dd~130-132
Aromatic C4~6.9-7.1td~121-123
Aromatic C5~7.1-7.3td~127-129
Aromatic C6~6.8-7.0dd~112-114

Predicted values are based on typical ranges for amino acids and substituted benzene (B151609) derivatives. Actual values may vary based on solvent and experimental conditions. Multiplicity: s = singlet, br s = broad singlet, dd = doublet of doublets, td = triplet of doublets, m = multiplet.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. creative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-protons, confirming their connectivity within the serine backbone. It would also reveal the coupling network among the four protons on the aromatic ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C). libretexts.orgpressbooks.pub An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, showing a cross-peak between the Hα signal and the Cα signal, and between the Hβ signals and the Cβ signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). libretexts.org The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak from the β-protons of the serine moiety to the ipso-carbon (C1) of the aromatic ring, unequivocally confirming the Cβ-O-C1 ether linkage.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the 3000-3400 cm⁻¹ region would correspond to the N-H stretching of the amine group and O-H stretching of the carboxylic acid. A strong, sharp absorption around 1700-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid. The C-O-C stretching of the aryl ether linkage would likely appear in the 1200-1270 cm⁻¹ region. Vibrations associated with the aromatic ring (C=C stretching) would be found in the 1450-1600 cm⁻¹ range, while the C-Cl stretch would produce a signal in the fingerprint region, typically around 700-800 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic C=C stretching vibrations typically give strong, sharp signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum, aiding in a complete vibrational assignment. nih.govscispace.com

Table 2. Predicted Key Vibrational Frequencies for this compound.
Functional GroupVibrational ModePredicted IR/Raman Frequency (cm⁻¹)Expected Intensity
-COOH / -NH₂O-H / N-H stretch3000 - 3400Broad, Strong (IR)
-COOHC=O stretch1700 - 1750Strong, Sharp (IR)
Aromatic RingC=C stretch1450 - 1600Medium-Strong (IR/Raman)
Aryl EtherC-O-C stretch (asymmetric)1200 - 1270Strong (IR)
Aromatic RingC-H out-of-plane bend750 - 850Strong (IR)
Aromatic C-ClC-Cl stretch700 - 800Medium-Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The chromophores in this compound are the 2-chlorophenyl group and, to a lesser extent, the carbonyl group of the carboxylic acid. shimadzu.com.sg

The primary electronic transitions expected are π → π* transitions associated with the aromatic ring. The presence of the chlorine atom and the ether oxygen, both having non-bonding electrons, can influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted benzene. cdnsciencepub.comdocbrown.info The absorption maximum (λ_max) for the primary π → π* transition is expected to be in the range of 260-280 nm. A second, weaker absorption band may be observed at shorter wavelengths. The carbonyl group's n → π* transition is generally weak and may be obscured by the much stronger aromatic absorption. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and crystal packing.

While a crystal structure for this compound has not been reported in the crystallographic databases, we can infer potential structural features based on the known structure of L-serine. Crystalline L-serine adopts an orthorhombic crystal system with the space group P2₁2₁2₁. libretexts.org Its structure is characterized by a dense, three-dimensional network of hydrogen bonds involving the ammonium, carboxylate, and hydroxyl groups, forming a zwitterionic state. nih.gov

The introduction of the bulky, relatively hydrophobic 2-chlorophenyl group in place of the hydroxyl hydrogen would significantly alter this packing arrangement. Key expected changes include:

Disruption of Hydrogen Bonding: The direct hydrogen-bonding chain involving the side-chain hydroxyl group would be eliminated.

Steric Effects: The large aromatic substituent would dictate the crystal packing, likely leading to a less dense structure compared to L-serine.

Consequently, this compound is expected to crystallize in a different space group with distinct unit cell parameters compared to its parent amino acid, L-serine. The final solid-state conformation would be a balance between the formation of hydrogen bonds at the amino acid headgroup and the steric and electronic interactions of the O-aryl side chains. nih.govacs.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for Aryl Ether Serine Derivatives

Influence of the O-(2-Chlorophenyl) Moiety on Molecular Recognition and Interactions

Halogen atoms are frequently incorporated into bioactive molecules to enhance potency and improve metabolic stability. frontiersin.org The chlorine atom in O-(2-Chlorophenyl)-L-serine can participate in several key non-covalent interactions that stabilize the ligand-target complex.

Halogen Bonding: This is a highly directional electrostatic interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an amine, on a biological macromolecule. researchgate.netnih.gov Halogen bonds have gained significant recognition for their role in molecular recognition within biological systems. nih.gov In the context of serine-containing targets, the chlorine atom can form a stabilizing halogen bond with the oxygen of a serine or aspartate residue in a binding pocket. researchgate.net Studies on other halogenated compounds have shown that chlorine and bromine are particularly effective at forming these interactions, which can contribute favorably to the stability of protein-ligand complexes. frontiersin.org

Hydrophobic Interactions: The chlorophenyl group increases the lipophilicity of the molecule. This enhancement promotes hydrophobic interactions, where the nonpolar aromatic ring partitions into hydrophobic pockets of a target protein, displacing water molecules and resulting in a net energetic gain that strengthens binding.

Table 1: Key Molecular Interactions Involving the Chlorine Substituent
Interaction TypeDescriptionPotential Partner on Biological Target
Halogen BondingA directional, non-covalent interaction involving the electropositive crown (σ-hole) of the chlorine atom. nih.govCarbonyl oxygen, hydroxyl groups, carboxylate side chains (e.g., from Aspartate or Glutamate). researchgate.net
Hydrophobic InteractionsInteractions driven by the tendency of the nonpolar chlorophenyl ring to be excluded from water and associate with nonpolar residues.Aliphatic and aromatic amino acid side chains (e.g., Leucine, Phenylalanine).
Van der Waals ForcesWeak, short-range electrostatic attractions between the molecule and the protein surface.Any closely positioned atom in the binding site.

The position of the chlorine atom on the phenyl ring is as important as its presence. The ortho (2-position) placement has distinct steric and electronic consequences.

Steric Effects: The size of the chlorine atom at the ortho position influences the preferred conformation of the entire molecule by restricting the rotation around the ether linkage (C-O bond). This conformational constraint can be advantageous, pre-organizing the molecule into a shape that is complementary to its binding site and thus reducing the entropic penalty of binding. drugdesign.org However, steric hindrance can also be detrimental if the substituent is too large for the target pocket. Structure-activity relationship studies of other aromatic ring-substituted compounds have often found that ortho- and meta-substituted analogues are more active than their para-substituted counterparts, suggesting that the specific spatial arrangement dictated by the ortho position is often favorable for biological activity. mdpi.comresearchgate.net

Electronic Effects: Chlorine is an electron-withdrawing group. Through its inductive effect, it reduces the electron density of the aromatic ring. frontiersin.org This electronic perturbation can modulate the strength of interactions like π-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. The altered electronic landscape of the phenyl ring is a key factor that enzymes and receptors can discriminate, appearing to be as important as steric fit in some cases. nih.gov

Impact of Serine Backbone Modifications on Functional Properties

The serine backbone provides the core scaffold for the molecule, featuring a carboxyl group, an amino group, and an alpha-carbon. Modifications to any of these components can drastically alter the compound's properties. Late-stage modification of natural amino acid residues like serine is an efficient strategy for generating libraries of analogues with diverse properties. nih.gov

Modifications could include:

Carboxyl Group: Esterification or amidation of the carboxyl group would neutralize its negative charge, affecting solubility and the ability to form ionic bonds or hydrogen bonds with corresponding residues (e.g., Arginine, Lysine) in a target protein.

Amino Group: Acylation or alkylation of the primary amine would remove its positive charge and hydrogen bond donating capacity, which could be critical for recognition and binding.

Alpha-Carbon: Introducing substituents at the alpha-carbon would impact the molecule's stereochemistry and conformation, potentially altering how the side chains are presented to the target.

Stereochemical Factors in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of molecular recognition in biology. The designation "L-serine" specifies the absolute configuration at the alpha-carbon, which is crucial for its biological function. drugbank.com Biological targets such as enzymes and receptors are chiral environments, meaning they can differentiate between enantiomers (mirror-image isomers).

A change from the L-configuration to the D-configuration would result in a different three-dimensional arrangement of the substituents (the amino group, carboxyl group, and the O-(2-chlorophenyl)methyl side chain). This would likely lead to a significant loss of activity, as the D-enantiomer would not fit correctly into a binding site optimized for the L-enantiomer. drugdesign.org The specific L-configuration ensures that the functional groups are oriented precisely to engage in the necessary interactions for molecular recognition and effect.

Rational Design Strategies for Novel Serine Analogues with Specific Academic Research Goals

Building upon the SAR principles of this compound, rational design strategies can be employed to create novel analogues for academic research, such as probing enzyme mechanisms or developing selective molecular tools. nih.govresearchgate.net

Key strategies include:

Computational Modeling: Using molecular docking and dynamics simulations to predict how modifications will affect binding. This can guide the design of analogues with optimized interactions, such as enhancing a known halogen bond by substituting chlorine with bromine or iodine. researchgate.net

Bioisosteric Replacement: Replacing the chlorine atom with other groups (e.g., CF₃, CH₃) to systematically probe the relative importance of steric, electronic, and lipophilic properties at that position.

Scaffold Modification: Altering the serine backbone to improve properties like cell permeability or metabolic stability, or to introduce new functionalities for research purposes (e.g., fluorescent tags, cross-linking agents). nih.gov

Substituent Scanning: Synthesizing a series of analogues where the position of the chlorine atom is moved around the phenyl ring (e.g., to the meta or para positions) to map the topology of the binding site and confirm the optimal substitution pattern.

Table 2: Rational Design Strategies for Serine Analogue Development
Design StrategyAcademic Research GoalExample Modification
Halogen Bond OptimizationTo quantify the contribution of halogen bonding to binding affinity.Synthesize O-(2-Bromophenyl)-L-serine and O-(2-Iodophenyl)-L-serine analogues.
Exploration of Electronic EffectsTo determine if electron-withdrawing or -donating groups are preferred.Replace the 2-chloro group with a 2-methyl (donating) or 2-trifluoromethyl (withdrawing) group.
Conformational RestrictionTo lock the molecule in a bioactive conformation and improve affinity. drugdesign.orgIntroduce a second substituent on the phenyl ring or cyclize the serine backbone.
Improving Pharmacokinetic PropertiesTo create tool compounds suitable for cellular or in vivo studies.Esterify the carboxyl group to create a more lipophilic prodrug for improved membrane crossing.

Future Research Directions and Unexplored Avenues in O 2 Chlorophenyl L Serine Research

Development of Advanced Synthetic Methodologies for O-Arylated Amino Acids

The synthesis of O-arylated amino acids, including O-(2-Chlorophenyl)-L-serine, is a burgeoning field in organic chemistry. While current methods exist, future research will likely focus on overcoming existing limitations to provide more efficient, general, and milder synthetic routes.

Historically, the O-arylation of L-serine has been achieved through methods like nucleophilic aromatic substitution and the Mitsunobu reaction. However, these protocols often require harsh conditions, strong bases, or specific substrates, and can result in tedious workup procedures. acs.org More recent advancements have centered on metal-catalyzed cross-coupling reactions. A significant step forward has been the application of the Chan-Lam cross-coupling reaction, which utilizes copper(II) catalysts under benign, open-flask conditions. acs.org This method has shown good tolerance for various protecting groups on serine derivatives and can be used with a range of arylboronic acids and aryltrifluoroborates. acs.org

Future research in this area could explore:

Expansion of Catalyst Systems: Investigating novel metal catalysts beyond copper, such as palladium, for C-H bond functionalization to directly arylate the serine side chain could offer alternative reactivity and substrate scope. nih.govnih.gov

Photoredox Catalysis: The use of light-mediated reactions could provide milder and more selective methods for O-arylation, potentially reducing the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Implementing continuous flow technologies for the synthesis of O-arylated amino acids could offer advantages in terms of scalability, safety, and reaction optimization. researchgate.net

Enzymatic Synthesis: Exploring biocatalytic approaches for the synthesis of O-arylated serines could provide highly enantioselective and environmentally friendly methods.

A comparison of existing and potential future synthetic methodologies is presented in Table 1.

MethodologyCatalyst/ReagentConditionsAdvantagesFuture Research Focus
Nucleophilic Aromatic SubstitutionStrong bases (e.g., NaH)HarshEstablished methodMilder reaction conditions
Mitsunobu ReactionTriphenylphosphine, DEADMildGood for some substratesAvoiding stoichiometric phosphine (B1218219) reagents
Chan-Lam Cross-CouplingCopper(II) saltsMild, open-flaskBroad substrate scope, benign conditions acs.orgCatalyst loading reduction, broader aryl partner scope
Palladium-Catalyzed C-H ArylationPd(OAc)2Requires directing groupsHigh convergency nih.govRemoval of directing groups, improved diastereoselectivity
Photoredox CatalysisOrganic/inorganic photocatalystsAmbient temperature, visible lightMild conditions, high functional group tolerance researchgate.netSubstrate scope expansion for O-arylation
Flow ChemistryVarious catalystsContinuous processScalability, precise control researchgate.netIntegration with in-line purification

Investigation of Novel Biochemical Pathways and Enzyme Substrate Specificities for O-Arylated Serines

L-serine is a central molecule in cellular metabolism, participating in numerous biosynthetic pathways. researchgate.netnih.gov Future research should investigate how the introduction of an O-aryl group, such as the 2-chlorophenyl moiety, affects these pathways and the substrate specificities of the enzymes involved.

L-serine is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and sphingolipids. nih.govnih.gov It also plays a crucial role in one-carbon metabolism, which is vital for the synthesis of nucleotides and for methylation reactions. nih.gov A novel pathway for ATP generation involving serine biosynthesis and the glycine cleavage system has been identified, highlighting the diverse metabolic roles of this amino acid. nih.gov

Unexplored avenues in this domain include:

Metabolic Fate of this compound: Investigating whether this unnatural amino acid can be incorporated into cellular metabolic pathways or if it acts as an inhibitor.

Enzyme Substrate Specificity: Studying the interaction of this compound with key enzymes in serine metabolism, such as serine hydroxymethyltransferase and serine racemase. nih.gov Understanding how the bulky and electron-withdrawing 2-chlorophenyl group affects enzyme binding and catalysis is crucial.

Impact on Serine Proteases: Serine proteases are a large family of enzymes with diverse biological roles. nih.govyoutube.com Research could explore whether O-arylated serines can act as substrates or inhibitors for these enzymes, potentially leading to the development of novel therapeutic agents.

The substrate specificity of enzymes is often determined by the size, shape, and chemical nature of the substrate's side chain. youtube.com For example, in serine proteases like chymotrypsin, a hydrophobic pocket accommodates large aromatic side chains. youtube.com Future studies could probe whether the 2-chlorophenyl group of this compound can fit into such pockets and how this interaction influences enzyme activity.

Exploration of this compound as a Building Block in Complex Molecular Architectures

Unnatural amino acids are valuable tools for creating novel peptides and proteins with enhanced properties. nih.govnih.gov this compound, as a non-proteinogenic amino acid, holds significant potential as a building block for constructing complex molecular architectures with tailored functions.

The incorporation of unnatural amino acids into peptides can confer properties such as:

Increased proteolytic stability

Constrained conformations

Novel biological activities

Future research directions in this area include:

Peptide Synthesis: Developing efficient solid-phase and liquid-phase peptide synthesis protocols that are compatible with this compound. nih.gov This would involve optimizing coupling conditions to overcome potential steric hindrance from the bulky aryl group.

Peptidomimetics: Using this compound to create peptidomimetics with improved pharmacokinetic properties.

Bioactive Peptides: Incorporating this amino acid into known bioactive peptide sequences to study its effect on their structure and function. For instance, its introduction could alter the binding affinity of a peptide to its receptor. mdpi.com

Self-Assembling Systems: Investigating the role of the 2-chlorophenyl group in directing the self-assembly of peptides into higher-order structures like nanofibers or hydrogels.

The properties of peptides containing this compound could be systematically studied, as outlined in Table 2.

PropertyRationale for InvestigationPotential Application
Proteolytic StabilityThe bulky O-aryl group may hinder cleavage by proteases.Development of longer-lasting peptide drugs.
Conformational ConstraintThe rigid aryl group can restrict the conformational freedom of the peptide backbone.Design of peptides with specific secondary structures (e.g., turns, helices).
Receptor BindingThe chlorophenyl moiety can engage in specific interactions (e.g., hydrophobic, halogen bonding) with receptor binding pockets.Creation of potent and selective receptor agonists or antagonists.
Membrane PermeabilityThe lipophilic nature of the aryl group might enhance the ability of peptides to cross cell membranes.Development of orally bioavailable peptide therapeutics.

Integration of Advanced Computational Models for Predictive Research

Computational modeling is an indispensable tool in modern chemical and biological research. nih.govnih.govresearchgate.net For this compound, computational methods can provide valuable insights into its properties and interactions, guiding experimental efforts.

Future applications of computational models in this area include:

Conformational Analysis: Predicting the preferred conformations of this compound and peptides containing this residue.

Molecular Docking: Simulating the binding of this compound to the active sites of enzymes or the binding pockets of receptors. mdpi.com This can help in identifying potential biological targets and in designing more potent inhibitors or ligands.

Quantum Mechanical Calculations: Elucidating the electronic properties of the molecule and its reactivity. nih.gov

Molecular Dynamics Simulations: Studying the dynamic behavior of peptides containing this compound in different environments, such as in aqueous solution or embedded in a lipid bilayer. nih.gov

These computational approaches can be used to generate predictive models for various properties, as summarized in Table 3.

Computational MethodPredicted PropertyApplication in Research
Molecular MechanicsConformational preferences of peptidesGuiding the design of structured peptides.
Molecular DockingBinding affinity and mode to target proteinsIdentifying potential drug targets and designing novel inhibitors. mdpi.com
Quantum MechanicsReaction mechanisms and electronic structureUnderstanding chemical reactivity and designing new synthetic routes. nih.gov
Molecular DynamicsDynamic behavior and stability of peptide-protein complexesPredicting the effect of the unnatural amino acid on protein structure and function. nih.gov

Discovery of Unconventional Chemical Reactivities and Transformations of this compound

The unique chemical structure of this compound, featuring an ether linkage to an electron-deficient aromatic ring, may give rise to unconventional chemical reactivities and transformations that are yet to be explored.

Future research could focus on:

Orthogonal Deprotection Strategies: Developing selective methods to cleave the O-aryl bond in the presence of other functional groups, which would be useful in complex molecule synthesis.

Intramolecular Cyclization Reactions: Exploring the possibility of using the serine backbone to deliver reactants to the chlorophenyl ring, leading to the formation of novel heterocyclic systems.

Metal-Catalyzed Transformations of the Aryl Ring: Investigating further functionalization of the 2-chlorophenyl group through cross-coupling reactions, which could be used to attach fluorescent probes or other functionalities.

Radical Reactions: Studying the behavior of this compound under radical conditions to uncover new reaction pathways. researchgate.net

Technological Advancements in Analytical Characterization of O-Arylated Amino Acids

The development of advanced analytical techniques is crucial for the characterization and quantification of O-arylated amino acids like this compound in various matrices.

Future research in this area should leverage and adapt existing technologies:

Mass Spectrometry (MS): Developing sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of this compound in biological samples. nih.gov High-resolution mass spectrometry can be used for accurate mass determination and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to unambiguously determine the structure of this compound and peptides containing it.

Chiral Chromatography: Developing robust chiral separation methods to ensure the enantiomeric purity of synthesized this compound.

Real-Time Monitoring: Adapting online analytical technologies to monitor the incorporation of this compound into peptides during synthesis or to track its metabolic fate in real-time. nih.gov

A summary of analytical techniques and their future applications is provided in Table 4.

Analytical TechniqueApplicationFuture Advancement
LC-MS/MSQuantification in biological fluids and tissues. nih.govDevelopment of high-throughput screening methods.
High-Resolution MSAccurate mass determination and structural confirmation.Integration with ion mobility for enhanced structural analysis.
2D NMR SpectroscopyUnambiguous structural elucidation of complex molecules.Use of solid-state NMR for studying peptides in membranes.
Chiral HPLCEnantiomeric purity determination.Development of more universal chiral stationary phases.
Online Amino Acid AnalysisReal-time monitoring of reactions. nih.govMiniaturization and integration into automated synthesis platforms.

Q & A

Basic: What are the recommended synthetic routes for O-(2-Chlorophenyl)-L-serine, and what are the critical parameters to control during synthesis?

Methodological Answer:
Synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is modifying L-serine via protective group strategies (e.g., tert-butoxycarbonyl [Boc] or benzyloxycarbonyl [Cbz] protection for the amino and carboxyl groups) to prevent undesired side reactions. The ortho-chlorophenyl group can be introduced using a phenol derivative activated for substitution. Critical parameters include:

  • Reaction Temperature: Maintain <0°C during coupling to minimize racemization .
  • Catalyst Selection: Use palladium or copper catalysts for efficient cross-coupling .
  • pH Control: Keep the reaction mildly alkaline (pH 8–9) to stabilize the serine backbone .
    Post-synthesis, confirm regioselectivity via NMR and HPLC to ensure the chlorophenyl group is attached at the ortho position .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
Safety protocols align with chlorophenol derivatives due to potential toxicity and reactivity:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders .
  • Storage: Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
  • Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
  • Exposure Limits: Monitor airborne concentrations; the Protective Action Criteria (PAC-3) for similar chlorophenols is 140–150 mg/m³ .

Basic: Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

Methodological Answer:
Chiral chromatography is the gold standard:

  • Column Selection: Use Sumichiral OA-2500 or similar chiral stationary phases for baseline separation of enantiomers .
  • Mobile Phase: Optimize with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid for resolution .
  • Validation: Assess within-day and between-day reproducibility (target CV <5%) and limit of quantification (LOQ <1 µmol/L) .
    Complement with polarimetry or circular dichroism (CD) to cross-verify optical activity .

Advanced: How does the ortho-chlorophenyl substituent influence the reactivity of L-serine in nucleophilic substitution reactions compared to other substituents?

Methodological Answer:
The electron-withdrawing chloro group at the ortho position:

  • Enhances Electrophilicity: Increases the leaving group ability in SNAr reactions, facilitating substitutions at the serine hydroxyl .
  • Steric Effects: Ortho substitution creates steric hindrance, reducing reaction rates compared to para-substituted analogs. Mitigate by using bulky bases (e.g., DBU) to deprotonate intermediates .
  • Electronic Effects: Chlorine’s inductive effect stabilizes transition states in acylations, improving yields in peptide couplings compared to fluorine or methyl substituents .

Advanced: What strategies can mitigate racemization during the synthesis of this compound derivatives?

Methodological Answer:
Racemization is minimized via:

  • Low-Temperature Reactions: Conduct couplings at –20°C to reduce base-catalyzed epimerization .
  • Protective Group Strategy: Use Boc groups for the amino moiety, which are less prone to racemization than Cbz under basic conditions .
  • Enzymatic Methods: Employ serine-specific acylases or proteases to maintain stereochemical integrity during modifications .
    Monitor racemization by spiking reactions with D-serine and quantifying via chiral HPLC .

Advanced: How do environmental factors such as pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:
Stability studies should include:

  • pH Optimization: The compound is stable at pH 6–7. Avoid extremes: acidic conditions (pH <4) hydrolyze the chlorophenyl ether, while alkaline conditions (pH >8) promote β-elimination .
  • Temperature Control: Decomposition occurs above 40°C. For long-term storage, lyophilize and store at –80°C with desiccants .
  • Light Sensitivity: UV/Vis spectra show degradation under direct light; use amber vials for solutions .

Advanced: What are the key considerations when designing experiments to study the biological activity of this compound, including model systems and control experiments?

Methodological Answer:
For biological studies:

  • Model Systems: Use Streptomyces or E. coli expression systems to probe biosynthetic pathways, as serine derivatives are precursors in antibiotic synthesis (e.g., valanimycin) .
  • Control Experiments: Include wild-type and knockout strains to differentiate compound-specific effects from background metabolism .
  • Dose-Response Curves: Test concentrations from 1 µM to 10 mM to identify IC50 values, accounting for cytotoxicity in mammalian cell lines (e.g., HEK293) .
  • Metabolic Tracing: Use ¹³C-labeled serine to track incorporation into target metabolites via LC-MS .

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